2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid

Description

Chemical Structure and Properties

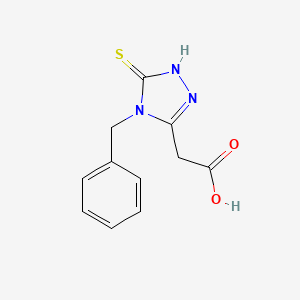

2-(4-Benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS: 170746-99-3) is a triazole derivative with the molecular formula C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol . Its structure features:

- A benzyl group (C₆H₅-CH₂-) at position 4 of the triazole ring, enhancing lipophilicity.

- An acetic acid moiety (-CH₂COOH) at position 3, enabling hydrogen bonding and solubility in polar environments.

This compound is part of a broader class of 1,2,4-triazole derivatives known for diverse biological activities, including antifungal, antimicrobial, and enzyme inhibitory properties . The benzyl and sulfanyl groups synergistically influence its physicochemical properties, such as logP (lipophilicity) and pKa, which are critical for bioavailability and target interaction.

Properties

IUPAC Name |

2-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c15-10(16)6-9-12-13-11(17)14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYFNJQFRWABIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170746-99-3 | |

| Record name | 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of appropriate hydrazinecarbothioamides. One common method includes the reaction of carboxylic acid hydrazides with aryl isothiocyanates, followed by cyclization to form the triazole ring . Another method involves the S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols in an alkaline medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the benzyl group could yield a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds, including 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of various triazole derivatives that displayed potent antibacterial activity comparable to standard antibiotics like norfloxacin .

1.2 Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of triazole derivatives. Research indicates that certain triazole compounds can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance anticonvulsant effects, making these compounds promising candidates for further development in epilepsy treatment .

1.3 Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds containing the triazole moiety have been reported to inhibit inflammatory pathways, which could lead to therapeutic applications in treating chronic inflammatory diseases. The mechanism often involves the modulation of cytokine production and the inhibition of inflammatory mediators .

Agricultural Applications

2.1 Fungicidal Properties

Triazole compounds are widely recognized for their fungicidal activities. The application of this compound in agriculture could provide an effective means to combat fungal pathogens in crops. Studies have reported that triazole-based fungicides can inhibit the growth of various fungi by interfering with their sterol biosynthesis pathways .

2.2 Plant Growth Regulation

There is emerging evidence suggesting that certain triazole derivatives may act as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to improved crop yields and resistance to environmental stresses .

Mechanism of Action

The mechanism of action of 2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of 1,2,4-triazole derivatives is highly substituent-dependent. Below is a comparative analysis of key analogues:

Key Observations:

Lipophilicity : The benzyl group in the target compound increases logP compared to phenyl analogues (e.g., CAS 58755-01-4), enhancing membrane permeability .

Electronic Effects : Thiophene (in ) and benzodioxol (in ) substituents introduce aromatic heterocycles, altering electronic profiles and binding affinities.

Bioactivity : Sulfanyl (-SH) groups (as in the target compound) correlate with antioxidant and metal-chelating activities, whereas methyl or benzodioxol groups may shift activity toward antimicrobial or CNS targets .

Biological Activity

2-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid (CAS No. 170746-99-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 249.29 g/mol. Its structure features a triazole ring that is known for various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of NF-κB Pathway : Triazole derivatives have been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in cancer cell survival and proliferation. This inhibition can lead to increased apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may alter glutathione homeostasis, leading to increased ROS levels that promote apoptosis in cancer cells .

Antimicrobial Activity

The compound's triazole structure also suggests potential antimicrobial activity. Triazoles are known for their effectiveness against various bacterial strains:

- Broad-spectrum Antibacterial Effects : Triazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhances their antibacterial potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure:

| Structural Feature | Biological Activity |

|---|---|

| Triazole ring | Anticancer activity |

| Sulfanyl group | Enhanced antimicrobial properties |

| Benzyl substitution | Increased cytotoxicity |

Case Studies

Several research articles highlight the compound's potential:

- Study on Anticancer Activity : A study demonstrated that related triazole compounds exhibited IC50 values below those of standard chemotherapeutics like doxorubicin against various cancer cell lines . This suggests that this compound may possess similar or enhanced efficacy.

- Antimicrobial Testing : Another investigation assessed the antibacterial properties of triazole derivatives and reported significant activity against resistant strains of bacteria, indicating the potential clinical utility of compounds like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.